2'-Phenyl-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] is a complex organic compound with the molecular formula C23H27N3O and a molecular weight of 361.491 g/mol This compound is part of a class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclic ketones such as cyclopentanone or cyclohexanone . The reaction typically requires heating in ethanol (EtOH) for about an hour to form the spiro compound. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and may include additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and antioxidant agent . Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial strains and inflammatory pathways, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors involved in microbial growth and inflammation . The compound’s structure allows it to fit into the active sites of these targets, thereby blocking their activity and exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] can be compared with other spiro compounds, such as spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines . These similar compounds also exhibit antimicrobial and anti-inflammatory activities but may differ in their potency and specific applications. The unique structure of 2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] provides it with distinct properties that make it particularly effective in certain contexts.
Eigenschaften
Molekularformel |
C23H27N3O |
---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
2-phenyl-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C23H27N3O/c1-2-14-25-15-12-23(13-16-25)26-21(19-10-6-7-11-22(19)27-23)17-20(24-26)18-8-4-3-5-9-18/h3-11,21H,2,12-17H2,1H3 |
InChI-Schlüssel |
MZXLADZDUIOTCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.